Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether EPI-001 is an androgen receptor antagonist with an IC50 value of approximately 6 μM for inhibition of transactivation of the androgen receptor N-terminal domain (NTD). It inhibits androgen-, FSK-, and IL-6-induced, as well as ligand-independent, prostate-specific antigen (PSA) reporter gene expression in LNCaP cells expressing either the full length androgen receptor or a constitutively active mutant that lacks the ligand binding domain in a dose-dependent manner.
Brand Name: Vulcanchem
CAS No.: 227947-06-0
VCID: VC0527251
InChI: InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
SMILES: CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Molecular Formula: C21H27ClO5
Molecular Weight: 394.9 g/mol

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether

CAS No.: 227947-06-0

Inhibitors

VCID: VC0527251

Molecular Formula: C21H27ClO5

Molecular Weight: 394.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether - 227947-06-0

CAS No. 227947-06-0
Product Name Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether
Molecular Formula C21H27ClO5
Molecular Weight 394.9 g/mol
IUPAC Name 3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Standard InChI InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
Standard InChIKey HDTYUHNZRYZEEB-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Appearance Solid powder
Description EPI-001 is an androgen receptor antagonist with an IC50 value of approximately 6 μM for inhibition of transactivation of the androgen receptor N-terminal domain (NTD). It inhibits androgen-, FSK-, and IL-6-induced, as well as ligand-independent, prostate-specific antigen (PSA) reporter gene expression in LNCaP cells expressing either the full length androgen receptor or a constitutively active mutant that lacks the ligand binding domain in a dose-dependent manner.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms EPI 001
EPI-001
EPI001
Reference 1: Kranzbühler B, Salemi S, Mortezavi A, Sulser T, Eberli D. Combined N-terminal androgen receptor and autophagy inhibition increases the antitumor effect in enzalutamide sensitive and enzalutamide resistant prostate cancer cells. Prostate. 2019 Feb;79(2):206-214. doi: 10.1002/pros.23725. Epub 2018 Oct 21. PubMed PMID: 30345525.
2: Cha S, Shin DH, Seok JR, Myung JK. Differential proteome expression analysis of androgen-dependent and -independent pathways in LNCaP prostate cancer cells. Exp Cell Res. 2017 Oct 1;359(1):215-225. doi: 10.1016/j.yexcr.2017.07.026. Epub 2017 Jul 20. PubMed PMID: 28736082.
3: Crona DJ, Whang YE. Androgen Receptor-Dependent and -Independent Mechanisms Involved in Prostate Cancer Therapy Resistance. Cancers (Basel). 2017 Jun 12;9(6). pii: E67. doi: 10.3390/cancers9060067. Review. PubMed PMID: 28604629; PubMed Central PMCID: PMC5483886.
4: Guo C, Yeh S, Niu Y, Li G, Zheng J, Li L, Chang C. Targeting androgen receptor versus targeting androgens to suppress castration resistant prostate cancer. Cancer Lett. 2017 Jul 1;397:133-143. doi: 10.1016/j.canlet.2017.03.022. Epub 2017 Mar 18. PubMed PMID: 28323036.
5: De Mol E, Fenwick RB, Phang CT, Buzón V, Szulc E, de la Fuente A, Escobedo A, García J, Bertoncini CW, Estébanez-Perpiñá E, McEwan IJ, Riera A, Salvatella X. EPI-001, A Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor. ACS Chem Biol. 2016 Sep 16;11(9):2499-505. doi: 10.1021/acschembio.6b00182. Epub 2016 Jul 14. PubMed PMID: 27356095; PubMed Central PMCID: PMC5027137.
6: Monaghan AE, McEwan IJ. A sting in the tail: the N-terminal domain of the androgen receptor as a drug target. Asian J Androl. 2016 Sep-Oct;18(5):687-94. doi: 10.4103/1008-682X.181081. Review. PubMed PMID: 27212126; PubMed Central PMCID: PMC5000789.
7: Crona DJ, Milowsky MI, Whang YE. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance. Clin Pharmacol Ther. 2015 Dec;98(6):582-9. doi: 10.1002/cpt.256. Epub 2015 Oct 1. Review. PubMed PMID: 26331358; PubMed Central PMCID: PMC4715745.
8: De Maeseneer DJ, Van Praet C, Lumen N, Rottey S. Battling resistance mechanisms in antihormonal prostate cancer treatment: Novel agents and combinations. Urol Oncol. 2015 Jul;33(7):310-21. doi: 10.1016/j.urolonc.2015.01.008. Epub 2015 Feb 21. Review. PubMed PMID: 25708954.
9: Brand LJ, Olson ME, Ravindranathan P, Guo H, Kempema AM, Andrews TE, Chen X, Raj GV, Harki DA, Dehm SM. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer. Oncotarget. 2015 Feb 28;6(6):3811-24. PubMed PMID: 25669987; PubMed Central PMCID: PMC4414155.
10: McCarty MF, Hejazi J, Rastmanesh R. Beyond androgen deprivation: ancillary integrative strategies for targeting the androgen receptor addiction of prostate cancer. Integr Cancer Ther. 2014 Sep;13(5):386-95. doi: 10.1177/1534735414534728. Epub 2014 May 26. PubMed PMID: 24867960.
11: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. Review. PubMed PMID: 24658665.
12: Mostaghel EA, Plymate SR, Montgomery B. Molecular pathways: targeting resistance in the androgen receptor for therapeutic benefit. Clin Cancer Res. 2014 Feb 15;20(4):791-8. doi: 10.1158/1078-0432.CCR-12-3601. Epub 2013 Dec 4. PubMed PMID: 24305618; PubMed Central PMCID: PMC3944407.
13: Myung JK, Banuelos CA, Fernandez JG, Mawji NR, Wang J, Tien AH, Yang YC, Tavakoli I, Haile S, Watt K, McEwan IJ, Plymate S, Andersen RJ, Sadar MD. An androgen receptor N-terminal domain antagonist for treating prostate cancer. J Clin Invest. 2013 Jul;123(7):2948-60. doi: 10.1172/JCI66398. Epub 2013 Jun 3. PubMed PMID: 23722902; PubMed Central PMCID: PMC3696543.
14: Andres E, Molinari J, Remoué N, Sá-Rocha VM, Barrichello C, Hurtado SP. Successful micronucleus testing with the EPI/001 3D reconstructed epidermis model: preliminary findings. Mutat Res. 2012 Mar 18;743(1-2):36-41. doi: 10.1016/j.mrgentox.2011.12.026. Epub 2012 Jan 14. PubMed PMID: 22266475.
15: Avery JL, McEwen A, Flinders B, Francese S, Clench MR. Matrix-assisted laser desorption mass spectrometry imaging for the examination of imipramine absorption by Straticell-RHE-EPI/001 an artificial model of the human epidermis. Xenobiotica. 2011 Aug;41(8):735-42. doi: 10.3109/00498254.2011.573015. Epub 2011 Apr 11. PubMed PMID: 21480772.
16: Sadar MD. Small molecule inhibitors targeting the "achilles' heel" of androgen receptor activity. Cancer Res. 2011 Feb 15;71(4):1208-13. doi: 10.1158/0008-5472.CAN_10-3398. Epub 2011 Feb 1. Review. PubMed PMID: 21285252; PubMed Central PMCID: PMC3132148.
17: Andersen RJ, Mawji NR, Wang J, Wang G, Haile S, Myung JK, Watt K, Tam T, Yang YC, Bañuelos CA, Williams DE, McEwan IJ, Wang Y, Sadar MD. Regression of castrate-recurrent prostate cancer by a small-molecule inhibitor of the amino-terminus domain of the androgen receptor. Cancer Cell. 2010 Jun 15;17(6):535-46. doi: 10.1016/j.ccr.2010.04.027. PubMed PMID: 20541699.
PubChem Compound 4166922
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator